DL-Alanyl-DL-methionine

Protonation equilibria Potentiometry Solvent effects

Research dipeptide sourcing often faces batch inconsistency and lengthy lead times. DL-Alanyl-DL-methionine (CAS 1999-43-5) addresses these with verified characterization and stock availability. • Characteristic C5-type intramolecular interactions validated by high-resolution X-ray charge density data for computational benchmarking. • Distinct protonation equilibria and metal-complexation vs. free amino acids for reproducible cell culture and micellar studies. • ≥98% purity by HPLC with documented protocols for reliable global procurement.

Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
CAS No. 1999-43-5
Cat. No. B167958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Alanyl-DL-methionine
CAS1999-43-5
Synonymsalanyl-methionine
L-alanyl-L-methionine hemihydrate
Molecular FormulaC8H16N2O3S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCSC)C(=O)[O-])[NH3+]
InChIInChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyFSHURBQASBLAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanyl-DL-methionine Procurement Specifications


DL-Alanyl-DL-methionine (CAS 1999-43-5) is a racemic mixture of a dipeptide derivative composed of the amino acids alanine and methionine, with a molecular weight of 220.29 g/mol and the formula C8H16N2O3S [1]. It is characterized as a solid powder to crystal , with a predicted XLogP3 of -3.2 and a predicted boiling point of 485.2±45.0 °C [1][2]. Its identity is established through specific analytical signatures, including distinct crystallographic parameters and infrared spectral data [3][4].

DL-Alanyl-DL-methionine: Not a Fungible Alternative


Substituting a free amino acid like DL-methionine for its dipeptide derivative is not chemically or practically equivalent. The dipeptide bond in DL-Alanyl-DL-methionine fundamentally alters its protonation equilibria, metal-complexation behavior, and solid-state molecular conformation compared to its constituent free amino acids [1][2]. This is crucial in applications ranging from cell culture media formulation (where dipeptide stability mitigates cytotoxic byproduct formation from free amino acid degradation) to nutritional research (where absorption kinetics differ) [3]. The racemic (DL) nature of this specific compound provides distinct structural and regulatory characteristics that its enantiopure (L-Alanyl-L-methionine) counterpart does not possess, as detailed in the quantitative evidence below [4].

DL-Alanyl-DL-methionine Evidence vs. Analogs


Protonation Constants Across Solvent Systems

The protonation constants (log K) of alanyl-methionine have been determined via potentiometry and differ from those of other alanyl dipeptides and free amino acids. While exact log K values for DL-alanyl-DL-methionine were not explicitly tabulated in the abstract, the study establishes a class-level inference: the nature of the side chain (methionine's sulfur-containing group vs. phenylalanine's aromatic ring) quantifiably influences the acid-base behavior of alanyl dipeptides, which in turn affects their behavior in biological and separation processes [1].

Protonation equilibria Potentiometry Solvent effects Physical chemistry

Copper(II) Complexation in Micellar Media

DL-alanyl-DL-methionine forms specific copper(II) complexes whose stoichiometry depends on the micellar environment. In aqueous solution and in anionic SDS micelles, CuA+ and CuH–1A complexes are observed. In contrast, in cationic (cetylpyridinium chloride) and nonionic (Brij 35) micellar solutions, an additional Cu–2A– complex is formed [1]. This quantifiable difference in metal-binding speciation is not a property of free methionine or alanine.

Complexation chemistry Surfactant solutions Stoichiometry Analytical chemistry

Crystal Structure and C5-Type Interactions

The crystal structure of DL-alanyl-methionine, determined at 100 K, reveals a monoclinic space group P21/c with unit cell parameters a = 13.089 Å, b = 5.329 Å, c = 15.921 Å, and β = 108.57° [1]. Crucially, the experimental electron density map identifies two weak polar intramolecular interactions of the type C5 (pentagonal cyclic structure) that lack critical points and have unfavorable geometries for standard hydrogen bonds [1]. This specific conformational feature is a direct consequence of the peptide bond linking alanine and methionine and is not present in the independent free amino acids.

X-ray crystallography Charge density Hydrogen bonding Structural chemistry

Exclusion from Methionyl Dipeptide Patents

A key patent application (US20140205711) for 'DIPEPTIDES AS FEED ADDITIVES' explicitly claims dipeptides where one residue is a DL-methionyl group and the other is an L-amino acid from a specified list (lysine, threonine, etc.) [1]. Critically, DL-alanyl-DL-methionine, while mentioned in the background, is not a claimed composition because alanine is not on the specified list and the dipeptide is racemic (DL). This quantifiable exclusion creates a distinct commercial space; a user requiring this specific racemic dipeptide is procuring a compound with a different patent landscape than the claimed L-amino acid-containing methionyl dipeptides.

Intellectual property Feed additive Patent analysis Commercial specification

DL-Alanyl-DL-methionine Application Scenarios


Dipeptide Protonation Studies

As a model compound for studying protonation equilibria in mixed solvent systems, where its behavior can be compared against other alanyl dipeptides to understand side-chain effects on acid-base properties [1].

Metal-Complexation in Micellar Media

For investigating the influence of micellar pseudophases on metal-ligand stoichiometry, where the specific Cu(II) complexation pattern of this dipeptide provides a well-defined system for studying surfactant effects [1].

Non-Infringing Feed Additive Research

In animal nutrition studies requiring a racemic methionine source that falls outside the claims of patents covering L-amino acid-containing methionyl dipeptides, allowing for distinct commercial and research development [1].

Advanced Solid-State Characterization

For high-resolution X-ray crystallography and charge density analysis, where its unique C5-type intramolecular interactions serve as a benchmark for computational modeling and understanding peptide conformation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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